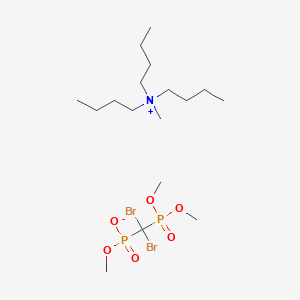
N,N-Dibutyl-N-methylbutan-1-aminiummethyl(dibromo(dimethoxyphosphoryl)methyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibutyl-N-methylbutan-1-aminiummethyl(dibromo(dimethoxyphosphoryl)methyl)phosphonate is a complex organic compound that belongs to the class of quaternary ammonium salts. This compound is known for its unique structure, which includes both ammonium and phosphonate groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-N-methylbutan-1-aminiummethyl(dibromo(dimethoxyphosphoryl)methyl)phosphonate typically involves the reaction of N,N-dibutyl-N-methylbutan-1-amine with dibromo(dimethoxyphosphoryl)methylphosphonate. The reaction is carried out in a suitable solvent, such as dichloromethane, under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis. Additionally, industrial production may incorporate advanced purification methods, such as high-performance liquid chromatography (HPLC), to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dibutyl-N-methylbutan-1-aminiummethyl(dibromo(dimethoxyphosphoryl)methyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding phosphonate oxides.
Reduction: Formation of reduced phosphonate derivatives.
Substitution: Formation of substituted phosphonate compounds with different nucleophiles.
Applications De Recherche Scientifique
N,N-Dibutyl-N-methylbutan-1-aminiummethyl(dibromo(dimethoxyphosphoryl)methyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to enhance reaction rates and yields.
Biology: Investigated for its potential as a biocidal agent due to its quaternary ammonium structure.
Medicine: Explored for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized as a surfactant and antistatic agent in various industrial processes.
Mécanisme D'action
The mechanism of action of N,N-Dibutyl-N-methylbutan-1-aminiummethyl(dibromo(dimethoxyphosphoryl)methyl)phosphonate involves its interaction with cellular membranes. The quaternary ammonium group disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. The phosphonate group may also interact with cellular enzymes, inhibiting their activity and further contributing to the compound’s antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dibutyl-N-methylbutan-1-aminium bromide
- N,N-Dibutyl-N-methyl-1-butanaminium acetate
- 1-Butanamine, N-butyl-N-methyl-
Uniqueness
N,N-Dibutyl-N-methylbutan-1-aminiummethyl(dibromo(dimethoxyphosphoryl)methyl)phosphonate is unique due to its dual functional groups (ammonium and phosphonate), which provide it with a broader range of reactivity and applications compared to similar compounds. Its ability to act as both a phase transfer catalyst and an antimicrobial agent highlights its versatility in various fields of research and industry.
Propriétés
Formule moléculaire |
C17H39Br2NO6P2 |
|---|---|
Poids moléculaire |
575.3 g/mol |
Nom IUPAC |
[dibromo(dimethoxyphosphoryl)methyl]-methoxyphosphinate;tributyl(methyl)azanium |
InChI |
InChI=1S/C13H30N.C4H10Br2O6P2/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-10-13(7,8)4(5,6)14(9,11-2)12-3/h5-13H2,1-4H3;1-3H3,(H,7,8)/q+1;/p-1 |
Clé InChI |
SVNCZMOMJQFQDK-UHFFFAOYSA-M |
SMILES canonique |
CCCC[N+](C)(CCCC)CCCC.COP(=O)(C(P(=O)(OC)OC)(Br)Br)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


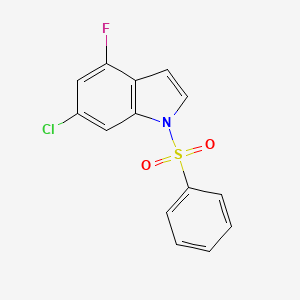
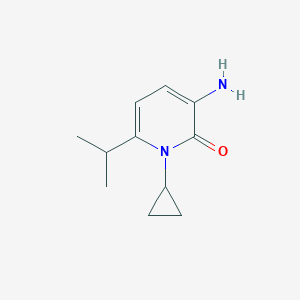
![Tert-butyl 7-nitro-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B13154853.png)
![2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B13154860.png)
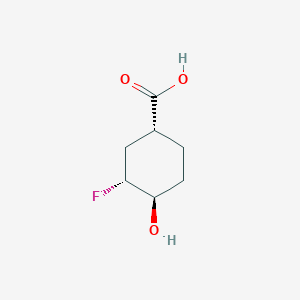


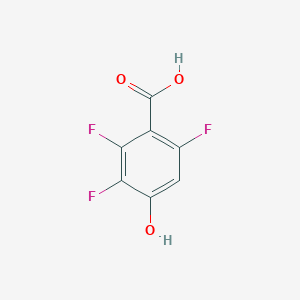
![Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]-](/img/structure/B13154895.png)
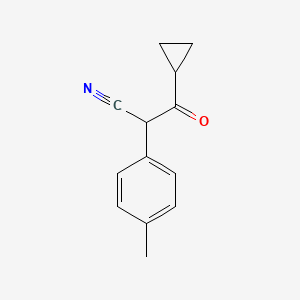
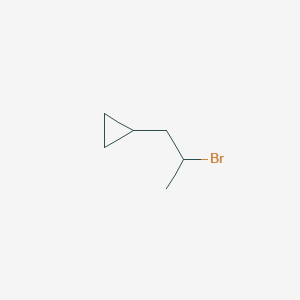
![5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13154909.png)
![3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13154920.png)
![Methyl 2,4,6,6-tetramethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13154924.png)
